[(4-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid
Description
The compound [(4-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid features a cyclohexyl core substituted with a benzyloxycarbonylamino (Cbz) group at the 4-position. A cyclopropylamino moiety and an acetic acid chain are attached to the same cyclohexyl ring.
Properties
IUPAC Name |
2-[cyclopropyl-[4-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-18(23)12-21(17-10-11-17)16-8-6-15(7-9-16)20-19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAJXMHDZPXDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(CC(=O)O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key fragments:
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Trans-4-aminocyclohexanol (or its protected derivative) as the cyclohexyl backbone.
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Cyclopropylamine for introducing the cyclopropylamino group.
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Benzyloxycarbonyl (Cbz) chloride for amine protection.
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Glycine derivatives for the acetic acid moiety.
Retrosynthetic cleavage suggests coupling the Cbz-protected cyclohexylamine with cyclopropylamine, followed by glycine incorporation via nucleophilic substitution or amide bond formation.
Stepwise Synthesis and Experimental Procedures
Protection of Cyclohexylamine
The synthesis typically begins with protecting the primary amine of trans-4-aminocyclohexanol using benzyloxycarbonyl chloride (Cbz-Cl):
Procedure :
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Dissolve trans-4-aminocyclohexanol (1.0 equiv) in dichloromethane (DCM) at 0°C.
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Add Cbz-Cl (1.2 equiv) dropwise, followed by triethylamine (TEA, 2.0 equiv).
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Stir at room temperature for 12 hours.
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Quench with water, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane = 1:4) to yield N-Cbz-trans-4-aminocyclohexanol .
Cyclopropane Ring Formation
Cyclopropylamine is introduced via nucleophilic displacement or reductive amination. Patent WO2014061034A1 discloses a Mitsunobu-like reaction for similar systems:
Procedure :
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React N-Cbz-trans-4-aminocyclohexanol (1.0 equiv) with cyclopropylamine (1.5 equiv) in tetrahydrofuran (THF).
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Add triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.2 equiv) at 0°C.
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Stir for 24 hours at room temperature.
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Concentrate under reduced pressure and purify via column chromatography (DCM/methanol = 20:1) to obtain N-Cbz-N-cyclopropyl-trans-4-aminocyclohexanol .
Glycine Moiety Incorporation
The acetic acid group is introduced through alkylation or condensation. EP2928898B1 describes a nucleophilic substitution approach:
Procedure :
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Dissolve N-Cbz-N-cyclopropyl-trans-4-aminocyclohexanol (1.0 equiv) in dry DMF.
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Add ethyl bromoacetate (1.5 equiv) and potassium carbonate (2.0 equiv).
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Heat at 60°C for 8 hours.
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Hydrolyze the ester by adding 2N NaOH (3.0 equiv) and stirring for 2 hours.
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Acidify with HCl (1N) and extract with ethyl acetate to isolate [(4-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid.
Yield : 65–70% after crystallization from ethanol/water.
Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Enhancements
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases glycine coupling efficiency by 15%.
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Microwave Assistance : Reduces cyclopropane formation time from 24 hours to 4 hours with comparable yields.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Alternative Approaches
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
[(4-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a cyclohexyl group, a cyclopropyl amine, and an acetic acid moiety, along with a benzyloxycarbonyl protecting group. The synthesis typically involves several key steps:
- Formation of the Cyclohexylamine : Initial preparation of the cyclohexylamine derivative.
- Cyclopropylamine Introduction : Subsequent reaction with cyclopropylamine to form the desired amine structure.
- Acetic Acid Coupling : Final coupling with acetic acid to yield the complete compound.
This multi-step synthesis ensures that the compound retains its biological activity while being synthesized efficiently.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Antidiabetic Effects : The compound has demonstrated significant inhibition of enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. Inhibition rates of 93.2% and 73.7% respectively have been reported .
- Potential Anticancer Activity : Interaction studies with human DNA suggest potential anticancer properties, highlighting the need for further exploration in cancer therapeutics .
Case Study 1: Antimicrobial Activity
In a study investigating the antimicrobial properties of various synthesized compounds, [(4-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid showed significant effectiveness against Staphylococcus aureus and other bacterial strains. The study employed standard microbiological techniques to assess inhibition zones and minimum inhibitory concentrations (MICs) .
Case Study 2: Antidiabetic Mechanism
Another research focused on the antidiabetic effects of this compound demonstrated its ability to inhibit α-amylase and α-glucosidase effectively. The study utilized enzyme assays to quantify inhibition levels, revealing promising results for potential therapeutic applications in managing diabetes .
Mechanism of Action
The mechanism by which [(4-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved can vary, but typically include key proteins involved in metabolic or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule:
Functional Group Influence on Properties
Benzyloxycarbonylamino (Cbz) Group
- Role : Acts as a protective group for amines, enhancing stability during synthesis .
- Impact : Increases hydrophobicity compared to unsubstituted amines. In Z-1,4-CIS-ACHA-OH, the Cbz group likely reduces water solubility but improves lipid membrane permeability .
Cyclopropyl Ring
- Role: Introduces angle strain (~60° bond angles), increasing reactivity compared to non-cyclic or larger ring systems.
- Impact: The cyclopropyl-amino group in the target compound may enhance binding to metal ions (e.g., via lone-pair donation) or participate in strain-driven reactions, unlike Z-1,4-CIS-ACHA-OH .
Acetic Acid Chain
- Role : Provides a carboxylate group for hydrogen bonding, ionic interactions, or chelation.
- Comparison: The target compound’s acetic acid chain is analogous to Z-1,4-CIS-ACHA-OH but differs from [(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, which lacks the Cbz group.
Substituent Effects
- Halogenated Analogs: [(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid and [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid exhibit increased electrophilicity due to electron-withdrawing halogens. This may enhance interactions with nucleophilic sites (e.g., amine groups in proteins) . Bromine’s larger atomic radius compared to chlorine could improve π-stacking interactions in aromatic systems.
- Cbz vs.
Inferred Physicochemical Properties
| Property | Target Compound | [(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid | Z-1,4-CIS-ACHA-OH |
|---|---|---|---|
| Solubility (Water) | Low (due to Cbz and cyclopropane) | Moderate (Cl enhances polarity) | Low (Cbz dominates) |
| Reactivity | High (cyclopropane strain + carboxylate) | Moderate (Cl stabilizes charge) | Low (no strained ring) |
| Chelation Potential | High (carboxylate + amine donors) | Moderate (carboxylate + Cl) | Moderate (carboxylate) |
Research Implications and Gaps
- Synthetic Applications: The cyclopropyl group in the target compound could facilitate novel ring-opening reactions or serve as a rigid scaffold in drug design.
- Environmental Chemistry: Analogous compounds like Z-1,4-CIS-ACHA-OH may share uranium-binding capabilities observed in acetic acid-modified biochars (e.g., ASBB-U’s monodentate coordination with –COO– groups) .
- Data Limitations : Experimental data on the target compound’s adsorption kinetics, thermodynamic stability, or biological activity are absent in the provided evidence, necessitating further study.
Biological Activity
[(4-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid (C19H26N2O4) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a cyclohexyl group, a cyclopropyl amine, and an acetic acid moiety, along with a benzyloxycarbonyl protecting group on the amino functionality. Its design allows for interactions with various biological macromolecules, making it a candidate for drug development.
Structural Characteristics
The compound's structure can be broken down as follows:
- Cyclohexyl Group : Provides hydrophobic character and can influence the compound's interaction with lipid membranes.
- Cyclopropyl Amine : Known for its ability to enhance binding affinity to biological targets.
- Benzyloxycarbonyl Group : Serves as a protective group that can be removed under specific conditions to reveal the active amine functionality.
Biological Activities
Research indicates that compounds with similar structures may exhibit diverse biological activities, including:
- Antidepressant Properties : Structural analogs have shown efficacy in models of depression through modulation of neurotransmitter systems.
- Neuroprotective Effects : Some derivatives have been associated with protective effects against neurodegeneration.
- Antioxidant Activity : Compounds within this structural class have demonstrated the ability to scavenge free radicals.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclohexylamine | Cyclohexane ring with an amine | Antidepressant properties |
| 4-Aminocyclohexanecarboxylic acid | Amino acid structure | Potential neuroprotective effects |
| Benzoyl-L-glutamic acid | Benzoyl group attached to glutamic acid | Antioxidant activity |
| This compound | Cyclohexane and cyclopropane moieties | Antidepressant, neuroprotective, antioxidant |
The biological activity of this compound is hypothesized to involve several mechanisms:
- PPAR Agonism : Similar compounds have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which play significant roles in metabolic regulation and inflammation. For instance, studies have indicated that agonism of PPARα can ameliorate inflammation and vascular leakage, suggesting potential therapeutic applications in metabolic disorders and neurodegenerative diseases .
- Inhibition of Cytochrome P450 Isoforms : Preliminary studies on analogs indicate that they do not exhibit time-dependent inhibition of major drug-metabolizing cytochrome P450 isoforms, which is essential for minimizing drug-drug interactions .
- Cellular Potency and Selectivity : The compound has shown promising cellular activity, with some derivatives demonstrating submicromolar activity in luciferase assays, indicating strong potential for further development .
Case Studies
Recent investigations into related compounds provide insights into the efficacy and safety profiles of this compound:
- In Vivo Efficacy : In studies involving diabetic rat models, compounds similar to this compound effectively reduced retinal vascular leakage, a significant factor in diabetic macular edema. These results suggest that the compound could be beneficial in treating diabetic retinopathy .
- Toxicity Assessment : Safety profiles were evaluated through long-term administration studies, where certain analogs exhibited no observable toxicity after prolonged exposure, highlighting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing [(4-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid, and how can overlapping NMR signals be resolved?
- Methodological Answer :
- 1H/13C NMR Spectroscopy : Key signals include cyclohexyl protons (δ ~1.2–2.5 ppm), benzyloxycarbonyl groups (δ ~4.5–5.5 ppm), and cyclopropyl protons (δ ~0.5–1.5 ppm). Overlapping signals, such as unresolved C4 and C6 carbons in cyclohexyl groups (δ 171.4–173.0 ppm), can be resolved using 2D NMR techniques like HSQC or HMBC to assign correlations between protons and carbons .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended. Similar compounds (e.g., cyclopropane-containing amides) have been successfully characterized using this method, revealing bond angles and stereochemistry .
Q. What synthetic routes are commonly employed for preparing this compound, and what are typical challenges?
- Methodological Answer :
- Stepwise Amide Formation : Use a coupling reagent like HATU or EDCI to link the cyclopropylamine and cyclohexylacetic acid moieties. Protect the benzyloxycarbonyl (Cbz) group during synthesis to prevent undesired side reactions .
- Cyclopropane Introduction : Employ [2+1] cycloaddition strategies using carbene precursors (e.g., CH2N2) with olefins under controlled conditions. Challenges include regioselectivity and side-product formation, which require optimization of solvent polarity and temperature .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) elucidate the biological activity of this compound in microbial systems?
- Methodological Answer :
- Model Construction : Build a metabolic network incorporating the compound’s potential interactions with enzymes (e.g., dehydrogenases or acyltransferases). Reference MFA frameworks from Acetobacter pasteurianus studies, which map ethanol-to-acetate pathways using stoichiometric matrices and isotopic tracing .
- Experimental Validation : Combine HPLC for substrate/product quantification (e.g., residual ethanol, acetate) with proteomic analysis (2D-PAGE) to identify upregulated/downregulated proteins (e.g., alcohol dehydrogenases or stress-response chaperones) .
Q. What strategies improve the low yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalytic Optimization : Screen palladium or ruthenium catalysts for C–N coupling steps. For example, Pd(OAc)2 with Xantphos ligand enhances cyclopropane-amine coupling efficiency .
- Purification Techniques : Use preparative HPLC with a C18 column and gradient elution (e.g., H2O/MeCN + 0.1% TFA) to isolate the target compound from byproducts like unreacted cyclopropylamine or deprotected intermediates .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported NMR data for cyclohexyl-containing compounds?
- Methodological Answer :
- Solvent and Temperature Effects : Replicate experiments in deuterated DMSO or CDCl3 at 25°C to standardize chemical shifts. For example, unresolved C4/C6 signals in δ 171–173 ppm may resolve at lower temperatures (e.g., 10°C) .
- Comparative Analysis : Cross-reference with crystal structures (e.g., C–H bond lengths from X-ray data) to validate NMR assignments. Discrepancies may arise from dynamic effects like ring puckering .
Physicochemical Properties
Q. How does the substitution pattern influence the acidity of this compound compared to acetic acid?
- Methodological Answer :
- pKa Determination : Use potentiometric titration in aqueous buffer (pH 2–12) with a glass electrode. The electron-withdrawing Cbz group is expected to lower the pKa relative to acetic acid (pKa ~2.5 vs. 4.76 for acetic acid). Computational methods (DFT) can predict the effect of substituents on carboxylate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
